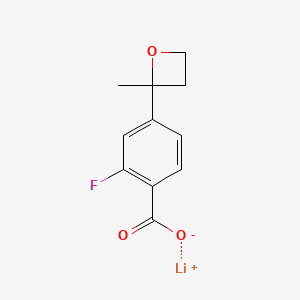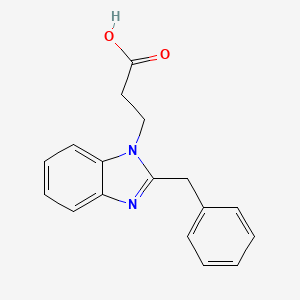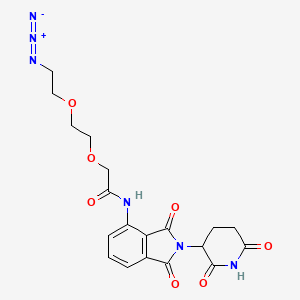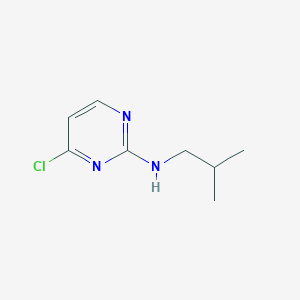
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone, also known as BMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has shown potential in various fields of scientific research. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. One study found that (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has been found to have various biochemical and physiological effects. In one study, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone was shown to increase the levels of glutathione, an antioxidant, in rat liver cells. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone in lab experiments is its relative ease of synthesis. However, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone is not widely available and may be expensive to obtain. In addition, more research is needed to fully understand the mechanism of action and potential side effects of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone.
Orientations Futures
There are several potential future directions for research on (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone. One area of interest is its potential use as a treatment for cancer. Further studies are needed to investigate the anti-tumor properties of (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone and its potential use in combination with other cancer treatments. (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a treatment for Alzheimer's disease also warrants further investigation. Additionally, (2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone's potential use as a chiral auxiliary in asymmetric synthesis could be explored further.
Méthodes De Synthèse
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-methylpyrrolidine with benzyl chloride, followed by the reaction of the resulting compound with epichlorohydrin. The final product is obtained through the hydrolysis of the epoxide ring using sodium hydroxide.
Propriétés
IUPAC Name |
(2-benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(10-12-6-3-2-4-7-12)8-5-9-16(15)14(17)13-11-18-13/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDOMXYGLVBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2CO2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzyl-2-methylpyrrolidin-1-yl)-(oxiran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
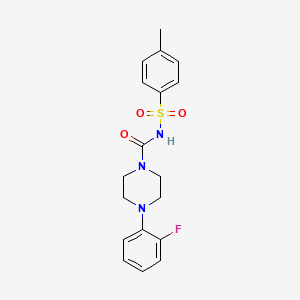
![N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)
